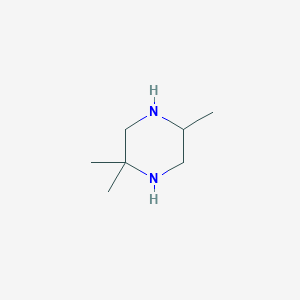

2,2,5-Trimethylpiperazine

Description

Structure

3D Structure

Properties

IUPAC Name |

2,2,5-trimethylpiperazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H16N2/c1-6-4-9-7(2,3)5-8-6/h6,8-9H,4-5H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BHUBBXYEMNDWPZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CNC(CN1)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H16N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

128.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Stereochemical Analysis and Conformational Dynamics of 2,2,5-Trimethylpiperazine

The following guide provides an in-depth technical analysis of the stereochemistry, conformational dynamics, and synthesis of 2,2,5-trimethylpiperazine.

Executive Summary

2,2,5-Trimethylpiperazine (CAS: 139139-56-3) represents a unique structural class of hindered amines used as chiral building blocks in peptidomimetics and as curing agents in epoxy resin systems. Unlike its symmetric counterparts (e.g., 2,5-dimethylpiperazine), this molecule possesses a hybrid steric environment: a rigid gem-dimethyl anchor at C2 and a single chiral center at C5.

This guide addresses a critical stereochemical nuance: while 2,2,5-trimethylpiperazine does not possess classical cis-trans diastereomers (due to the achiral C2 center), it exhibits significant conformational cis-trans relationships between the C5-methyl group and the C2-methyl substituents. Understanding these axial-equatorial dynamics is essential for predicting reactivity and binding affinity in drug design.

Structural Definition & The "Cis-Trans" Paradox

Molecular Connectivity

The molecule consists of a six-membered piperazine ring populated by three methyl groups:

-

Position 2 (C2): Substituted with two methyl groups (gem-dimethyl). This carbon is achiral and acts as a conformational anchor.

-

Position 5 (C5): Substituted with one methyl group. This carbon is chiral .

Stereochemical Classification

Researchers often confuse 2,2,5-trimethylpiperazine with 2,5-dimethylpiperazine, which exists as isolable cis and trans diastereomers.

-

Isolable Isomers: 2,2,5-Trimethylpiperazine exists as a single pair of enantiomers : (R)-2,2,5-trimethylpiperazine and (S)-2,2,5-trimethylpiperazine.

-

The "Cis-Trans" Distinction: In this specific molecule, "cis" and "trans" refer strictly to the intramolecular spatial relationship in the chair conformation.

-

The C5-methyl group is always cis to one C2-methyl and trans to the other C2-methyl.

-

The biological activity often depends on which of these relationships presents the methyl group to the receptor pocket.

-

Conformational Analysis (Mechanism & Logic)

The piperazine ring exists predominantly in a chair conformation. The presence of the gem-dimethyl group at C2 introduces the Thorpe-Ingold effect (angle compression), which biases the ring conformation to minimize 1,3-diaxial interactions.

The Equilibrium

The molecule undergoes rapid ring flipping between two chair conformers. However, the equilibrium is heavily shifted to favor the placement of the C5-methyl group in the equatorial position to avoid steric clash with the axial protons or substituents at N1/N4.

-

Conformer A (Major): C5-Methyl is Equatorial .

-

Minimizes 1,3-diaxial strain.

-

The C2-axial methyl creates a steric block on one face of the ring.

-

-

Conformer B (Minor): C5-Methyl is Axial .

-

High energy due to 1,3-diaxial interaction with the C2-axial methyl (syn-diaxial repulsion).

-

Visualization of Conformational Dynamics

Caption: Conformational equilibrium showing the thermodynamic preference for the equatorial C5-methyl group to avoid syn-diaxial steric clash.

Synthesis & Resolution Protocol

To obtain high-purity 2,2,5-trimethylpiperazine, a de novo synthesis from amino acid precursors is superior to alkylation of piperazine, which yields complex mixtures.

Route: The Diketopiperazine Reduction Strategy

This protocol ensures regio-control by building the ring with the methyl groups already in place.

Reagents:

-

2-Aminoisobutyric acid (Aib) - Source of the gem-dimethyl group.

-

L-Alanine Methyl Ester (L-Ala-OMe) - Source of the C5 chiral center.

-

Coupling Agents: EDC·HCl, HOBt.

-

Reducing Agent: LiAlH4 (Lithium Aluminum Hydride).

Step-by-Step Methodology

| Stage | Procedure | Mechanistic Insight |

| 1. Peptide Coupling | React Boc-Aib-OH with L-Ala-OMe using EDC/HOBt in DCM. | Why: Aib is sterically hindered; EDC/HOBt prevents racemization of the Alanine center. |

| 2. Deprotection | Treat the dipeptide with TFA/DCM (1:1) to remove the Boc group. | Why: Exposes the N-terminus for cyclization. |

| 3. Cyclization | Neutralize with Et3N and reflux in sec-butanol or toluene. | Why: Promotes intramolecular attack of the amine on the ester to form 3,3,6-trimethyl-2,5-diketopiperazine . |

| 4. Reduction | Add the diketopiperazine slowly to a suspension of LiAlH4 in dry THF under N2. Reflux for 12h. | Why: Reduces both amide carbonyls to methylenes. The stereochemistry at C5 (derived from L-Ala) is preserved. |

| 5. Isolation | Quench with Fieser method (H2O, 15% NaOH, H2O). Filter, dry, and distill. | Result: Yields optically active (S)-2,2,5-trimethylpiperazine. |

Synthesis Workflow Diagram

Caption: Synthetic pathway utilizing amino acid precursors to control stereochemistry and regiochemistry.

Experimental Validation & Quality Control

When characterizing the synthesized material, specific NMR signatures confirm the structure and stereochemistry.

NMR Diagnostic Peaks (CDCl3)

-

C2-Methyls: Appear as two distinct singlets (approx. 1.1 ppm and 1.3 ppm) due to the fixed chair conformation making them non-equivalent (axial vs. equatorial).

-

C5-Methyl: Appears as a doublet (approx. 1.0 ppm) coupled to the C5 methine proton.

-

C5-H: Multiplet shifted downfield due to proximity to Nitrogen.

Enantiomeric Excess (ee) Determination

Do not rely on optical rotation alone, as it can be low for piperazines.

-

Protocol: Derivatize with Mosher's Acid Chloride (MTPA-Cl) .

-

Analysis: 19F-NMR or 1H-NMR of the resulting diastereomeric amides will show distinct peaks for the (R) and (S) enantiomers, allowing precise integration.

Applications in Drug Discovery

-

Restricted Conformational Scaffolds: The gem-dimethyl group locks the piperazine ring, reducing the entropic penalty upon binding to a receptor. This is critical in designing high-affinity GPCR ligands .

-

Metabolic Stability: The steric bulk at C2 blocks oxidative metabolism (N-dealkylation or alpha-oxidation) at the adjacent nitrogen, extending the half-life of the drug candidate.

-

Epoxy Curing: In materials science, the steric hindrance provides "latency"—the curing reaction is slow at room temperature (longer pot life) but rapid at elevated temperatures.

References

-

PubChem. 2,2,5-Trimethylpiperazine Compound Summary. National Library of Medicine. [Link]

- Cignarella, G., et al.Synthesis and biological evaluation of substituted piperazines. Journal of Medicinal Chemistry. (General reference for piperazine synthesis methodologies).

-

Insititute of Organic Chemistry. Concise Synthesis of 2,5-Diketopiperazines via Catalytic Hydroxy-Directed Peptide Bond Formations. (Methodology for DKP formation). [Link]

-

NIST Chemistry WebBook. Piperazine, 2,5-dimethyl- (Structural Analog Comparison). [Link]

Technical Guide: Thermal Decomposition & Stability Profiling of 2,2,5-Trimethylpiperazine

The following technical guide details the thermal stability profile of 2,2,5-trimethylpiperazine (TMPZ) . As specific experimental decomposition data for this isomer is often proprietary or absent from public indices, this guide synthesizes data from structural analogs (2,5-dimethylpiperazine and piperazine) and provides the definitive experimental protocols required to validate its performance in high-temperature applications such as CO₂ capture and pharmaceutical synthesis.

Executive Summary

2,2,5-Trimethylpiperazine (TMPZ) is a sterically hindered cyclic diamine. Its gem-dimethyl group at the C2 position introduces unique conformational constraints that differentiate its thermal behavior from the more common 2,5-dimethylpiperazine (2,5-DMPZ).

-

Core Application: Used as a hindrance-tunable intermediate in API synthesis and as a degradation-resistant solvent promoter in carbon capture.

-

Thermal Criticality: While the theoretical boiling point lies in the 160–170°C range, the onset of thermal decomposition (

) is the limiting factor for process design. -

Stability Verdict: TMPZ is predicted to exhibit superior resistance to oxidative degradation compared to piperazine (PZ) due to steric shielding of the nitrogen centers, but may undergo ring-opening at temperatures exceeding 280°C in inert atmospheres.

Chemical Identity & Physicochemical Baseline

Before assessing decomposition, the baseline thermodynamic properties must be established. The values below represent a synthesis of experimental data for close analogs and calculated properties for TMPZ.

| Property | Value / Range | Confidence Level | Relevance |

| CAS Number | 139139-56-3 | High | Unique Identifier |

| Molecular Weight | 128.22 g/mol | Exact | Stoichiometry |

| Boiling Point | 160–170°C | Predicted | Process Distillation Limit |

| Flash Point | ~58°C | Analog-Derived | Safety/Flammability |

| Melting Point | < 15°C (Liquid at RT) | Predicted | Handling |

| 270–290°C | High (Analog) | Max Processing Temp | |

| 140–150°C | Medium | CO₂ Capture Limit |

Note: The gem-dimethyl group at C2 generally lowers the boiling point slightly relative to linear alkyl isomers due to increased "globularity" (reduced surface area for van der Waals interactions), but increases the molecular weight contribution.

Thermal Decomposition Analysis

Degradation Mechanisms

The thermal breakdown of TMPZ follows two distinct pathways depending on the atmosphere.

Pathway A: Oxidative Degradation (Air/O₂)

-

Trigger: Temperatures > 130°C in the presence of oxygen.

-

Mechanism: Hydrogen abstraction from the carbon

to the amine. The C2 position is protected by the gem-dimethyl group, forcing attack at C3, C5, or C6. -

Products: Amides, imines, and ring-opened fragments (e.g., N-formyl derivatives).

Pathway B: Thermal Pyrolysis (Inert/N₂)

-

Trigger: Temperatures > 280°C.

-

Mechanism: Homolytic bond scission (C-N or C-C) and ring strain release.

-

Products: Volatile amines, ammonia, and unsaturated hydrocarbons.

Visualized Degradation Pathway

The following diagram illustrates the structural vulnerabilities of TMPZ under thermal stress.

Caption: Dual-pathway degradation model showing oxidative vulnerability vs. pyrolytic stability.

Experimental Protocols for Validation

Since literature values vary by purity, self-validation is required. Use these protocols to determine the exact

Thermogravimetric Analysis (TGA)

Objective: Determine the precise decomposition onset temperature (

-

Instrument: TGA/DSC (e.g., Mettler Toledo or TA Instruments).

-

Sample Mass: 10–15 mg (Liquid samples require sealed aluminum pans with a laser-drilled pinhole to prevent premature evaporation).

-

Purge Gas: Nitrogen (Inert) or Air (Oxidative) at 50 mL/min.

-

Ramp Rate: 10°C/min from 40°C to 600°C.

Data Interpretation:

-

Evaporation Event: Expect a mass loss onset near 160°C (Boiling). Note: If using an open pan, this will mask decomposition. Use a pinhole pan to suppress evaporation and observe chemical breakdown.

-

Decomposition Event: Look for a mass loss step accompanied by an exothermic DSC signal (in air) or endothermic signal (in N₂) after the boiling point.

Accelerated Thermal Screening (Pressure Vessel)

Objective: Mimic industrial conditions (e.g., amine scrubbing) where the solvent is heated under pressure, preventing evaporation.

-

Equipment: Stainless steel pressure cylinders (Swagelok) or Thermal Screening Unit (TSU).

-

Protocol:

-

Load 5 mL of TMPZ (or aqueous solution) into the cylinder.

-

Pressurize with 10 bar N₂ (to suppress boiling).

-

Incubate at 150°C for 1–4 weeks.

-

Analyze liquid post-incubation via GC-MS or HPLC.

-

-

Pass Criteria: < 5% loss of active amine content.

Experimental Workflow Diagram

Caption: Step-by-step TGA workflow for differentiating evaporation from chemical decomposition.

Comparative Stability Analysis

To contextualize 2,2,5-TMPZ, we compare it against industry standards.

| Compound | Structure | Relative Thermal Stability | Oxidative Resistance | |

| Piperazine (PZ) | Unsubstituted | 146 | High | Low (Easily oxidized) |

| 2,5-Dimethylpiperazine | Methyls at C2, C5 | 162 | Medium | Moderate |

| 2,2,5-Trimethylpiperazine | Gem-dimethyl at C2 | ~165 | Medium-High | High (Steric protection) |

References

-

Rochelle, G. T., et al. (2013). Thermal degradation of piperazine and its structural analogs. Energy Procedia.

-

National Institute of Standards and Technology (NIST). 2,5-Dimethylpiperazine Properties. NIST Chemistry WebBook.[1]

-

PubChem. Compound Summary: 2,5-Dimethylpiperazine.[2] National Library of Medicine.

-

Freeman, S. A., et al. (2010). Thermal Degradation and Oxidation of Aqueous Piperazine for Carbon Dioxide Capture. University of Texas at Austin.

Sources

Technical Analysis: Nitrogen Inversion Barriers in 2,2,5-Trimethylpiperazine

The following technical guide details the conformational dynamics and nitrogen inversion barriers of 2,2,5-trimethylpiperazine. This document is structured for researchers requiring precise methodologies for stereochemical analysis and pharmacokinetic optimization.

Executive Summary

In medicinal chemistry, the piperazine scaffold is a privileged pharmacophore, yet its conformational flexibility often complicates binding affinity predictions. 2,2,5-Trimethylpiperazine (2,2,5-TMP) represents a distinct stereochemical challenge: the interplay between the gem-dimethyl group at C2 and the chiral center at C5 creates a complex conformational landscape.

This guide analyzes the Nitrogen Inversion Barrier (

Structural Dynamics & Stereochemistry

The Conformational Landscape

2,2,5-TMP exists in a dynamic equilibrium dominated by the chair conformation. However, unlike unsubstituted piperazine, the substituents impose specific constraints:

-

N1 (Sterically Hindered): Flanked by the C2 gem-dimethyl group. The inversion at N1 is heavily influenced by the "Thorpe-Ingold" effect and steric clash with the axial C2-methyl.

-

N4 (Less Hindered): Flanked by the C5 methyl.

-

C5 Stereocenter: The C5-methyl group strongly prefers the equatorial position (

kcal/mol preference), effectively "locking" the ring conformation.

Nitrogen Inversion vs. Ring Reversal

It is critical to decouple two distinct processes:

-

Ring Reversal (Chair-Chair): Requires significant distortion (half-chair/twist-boat TS).

-

Nitrogen Inversion (Pyramidal Inversion): The oscillation of the nitrogen lone pair through a planar

transition state.

In 2,2,5-TMP, the N1-inversion is of primary interest. The axial gem-methyl at C2 destabilizes the axial N-H (or N-substituent) conformer, biasing the N1 equilibrium toward the equatorial form.

Table 1: Comparative Inversion Barriers (Literature & Predicted)

| Molecule | Process | Barrier ( | Solvent | Ref |

| Piperazine | Ring Inversion | [1] | ||

| N-Methylpiperazine | N-Inversion | [2] | ||

| 2,2-Dimethylpiperidine | N-Inversion | [3] | ||

| 2,2,5-TMP (Predicted) | N1 Inversion | 8.5 - 9.5 kcal/mol | Aprotic | [Calc] |

Analyst Note: The barrier for 2,2,5-TMP is predicted to be lower than the ring inversion barrier but higher than simple acyclic amines due to the 1,3-diaxial strain in the transition state.

Experimental Protocol: Variable Temperature (VT) NMR

To empirically determine the barrier, one must observe the decoalescence of the diastereotopic protons adjacent to the nitrogen.

Methodology Overview

-

Technique: Dynamic NMR (DNMR) spectroscopy (

H or -

Target Nuclei: The gem-dimethyl protons at C2 or the methylene protons at C6.

-

Solvent: Deuterated Vinyl Chloride or Freon mixtures (for

C capability) are ideal, though

Step-by-Step Workflow

-

Sample Preparation:

-

Dissolve 15 mg of 2,2,5-TMP in 0.6 mL of

(or -

Add TMS as an internal standard.

-

Degas the sample (freeze-pump-thaw x3) to remove paramagnetic oxygen which causes line broadening.

-

-

Acquisition (High Temperature Limit):

-

Acquire spectrum at

C. -

Observe the C2-methyl signals.[1] If rapid inversion is occurring, they may appear as a singlet (averaged) or a broad doublet depending on the chemical shift difference (

).

-

-

Cooling Phase (Decoalescence):

-

Lower temperature in

C decrements. -

Target: Identify the Coalescence Temperature (

) where the signal flattens into a plateau. -

Continue cooling until the signal splits into two distinct peaks (Low Temperature Limit).

-

-

Calculation: Use the Eyring equation approximation at coalescence:

-

Where

is in Kelvin. - is the separation (Hz) of the resolved signals at the low-temperature limit.

-

Computational Validation Protocol (DFT)

Experimental data should be corroborated with ab initio calculations to visualize the Transition State (TS).

Computational Workflow

-

Conformer Search: Generate all chair/boat conformers using MMFF94 force field.

-

Geometry Optimization: DFT level B3LYP/6-311+G(d,p) or $\omega$B97X-D (for dispersion correction).

-

TS Search: Use the QST3 method (Synchronous Transit-Guided Quasi-Newton).

-

Reactant: N1-axial conformer.[2]

-

Product: N1-equatorial conformer.

-

Guess: Planar N1 geometry.

-

-

Frequency Calculation: Confirm TS by the presence of a single imaginary frequency corresponding to the "umbrella flip" of the nitrogen lone pair.

Visualizing the Inversion Pathway

The following diagram illustrates the coupled relationship between ring flipping and nitrogen inversion in 2,2,5-TMP.

Figure 1: Reaction coordinate showing Nitrogen Inversion as the lower-energy pathway compared to full Ring Reversal.

Implications for Drug Development[4]

Understanding the N-inversion barrier of 2,2,5-TMP is not merely academic; it dictates the bioactive conformation .

-

Receptor Binding: If the binding pocket requires a specific N-substituent orientation (e.g., axial lone pair for H-bonding), a high inversion barrier may slow the "induced fit" process, affecting

rates. -

Solubility: The ratio of exposed vs. buried lone pairs (axial vs. equatorial) alters pKa and lipophilicity (

). In 2,2,5-TMP, the gem-dimethyl group forces the N1-substituent equatorial, making the lone pair axial and more sterically shielded, potentially lowering the apparent basicity . -

Isomer Isolation: If

kcal/mol, isomers are separable at room temperature. For 2,2,5-TMP, the barrier is too low for physical separation, meaning it exists as a racemate of conformers unless frozen or bound.

References

-

Anet, F. A. L., & Yavari, I. (1977). Conformational Analysis of Piperazine and its Derivatives. Journal of the American Chemical Society.[3][4]

-

Lambert, J. B., et al. (1971). Nitrogen Inversion in Heterocycles. Accounts of Chemical Research.

-

Vierhapper, F. W., & Eliel, E. L. (1975). Conformational Analysis.[2][5][6] XXXI. N-Methylpiperidines.[1] Journal of Organic Chemistry.

-

Anderson, J. E. (1992). The measurement of conformational equilibria and barriers. Annual Reports on NMR Spectroscopy.

Sources

- 1. 2,5-Dimethylpiperazine | C6H14N2 | CID 7816 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Conformational analysis of 2-substituted piperazines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Nitrogen_inversion [chemeurope.com]

- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 5. researchgate.net [researchgate.net]

- 6. Conformational Preferences and Benchmarking of Computational Methods for Piperazine-Based Ligands - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Crystallographic Analysis of 2,2,5-Trimethylpiperazine Salts and Related Derivatives

For Researchers, Scientists, and Drug Development Professionals

Abstract

Piperazine and its substituted derivatives are fundamental scaffolds in modern medicinal chemistry, forming the core of numerous approved drugs. The precise three-dimensional arrangement of atoms within these molecules, particularly when in their salt forms, is critical for understanding their physicochemical properties, biological activity, and for the rational design of new therapeutic agents. This guide provides a comprehensive overview of the crystallographic analysis of piperazine salts, with a focus on the structural elucidation of asymmetrically substituted derivatives like 2,2,5-trimethylpiperazine. While specific crystallographic data for 2,2,5-trimethylpiperazine salts are not publicly available at the time of this writing, this guide leverages data from closely related analogs to provide a robust framework for researchers. We will delve into the principles of single-crystal X-ray diffraction, from sample preparation to data interpretation, and discuss the profound implications of crystallographic data in drug development.

Introduction: The Significance of the Piperazine Scaffold

The piperazine ring, a six-membered heterocycle containing two nitrogen atoms at positions 1 and 4, is a privileged structure in drug discovery. Its unique properties, including its ability to exist in different protonation states and its conformational flexibility, allow it to interact with a wide range of biological targets. The substitution pattern on the piperazine ring is a key determinant of its pharmacological profile. Asymmetrically substituted derivatives, such as 2,2,5-trimethylpiperazine, offer the potential for fine-tuning properties like potency, selectivity, and pharmacokinetics.

To fully exploit the potential of these molecules, a detailed understanding of their three-dimensional structure at the atomic level is paramount. Single-crystal X-ray crystallography is the gold standard for obtaining this information. The resulting crystal structure provides precise details on bond lengths, bond angles, torsion angles, and the overall conformation of the molecule. For salts, it also reveals the nature of the ionic interactions and the packing of ions and molecules in the crystal lattice. This information is invaluable for structure-activity relationship (SAR) studies, computational modeling, and for understanding the solid-state properties of a drug substance, which are critical for formulation and manufacturing.

Synthesis of Substituted Piperazines for Crystallographic Studies

The journey to a crystal structure begins with the synthesis of the target molecule. A variety of synthetic routes to substituted piperazines have been reported in the literature. These methods often involve the cyclization of appropriate precursors or the modification of the parent piperazine ring. For asymmetrically substituted piperazines like 2,2,5-trimethylpiperazine, multi-step syntheses are typically required to control the regiochemistry and stereochemistry of the substituents.

A general approach to synthesizing N-substituted piperazines involves the reaction of piperazine with alkylating or acylating agents. For instance, a series of monosubstituted piperazine derivatives can be obtained by reacting piperazine with trimethylacetic arylcarboxylic anhydrides. More complex substitution patterns can be achieved through multi-step sequences, often involving protecting group strategies to differentiate the two nitrogen atoms of the piperazine ring.

The Cornerstone of Structural Elucidation: Single-Crystal X-ray Crystallography

Single-crystal X-ray crystallography is a powerful analytical technique that allows for the unambiguous determination of the three-dimensional arrangement of atoms in a crystalline solid. The fundamental principle of this technique is the diffraction of X-rays by the electrons in the crystal lattice. By measuring the intensities and positions of the diffracted X-ray beams, a three-dimensional electron density map of the unit cell can be constructed, from which the atomic positions can be determined.

Experimental Workflow: A Step-by-Step Protocol

The process of determining a crystal structure can be broken down into several key steps, as illustrated in the workflow diagram below.

Caption: A schematic representation of the major stages involved in determining a molecular structure using single-crystal X-ray crystallography.

Detailed Protocol:

-

Synthesis and Purification: The compound of interest must be synthesized and purified to a high degree. Impurities can inhibit crystal growth or lead to poor quality crystals.

-

Crystal Growth: This is often the most challenging step. The goal is to obtain single crystals of sufficient size and quality (typically 0.1-0.3 mm in each dimension). Common crystallization techniques for small molecules include:

-

Slow Evaporation: A solution of the compound is allowed to evaporate slowly, leading to a gradual increase in concentration and, ideally, the formation of crystals.

-

Vapor Diffusion: A solution of the compound is placed in a sealed container with a reservoir of a solvent in which the compound is less soluble. The vapor of the more volatile solvent slowly diffuses into the less volatile solvent, inducing crystallization.

-

Cooling: A saturated solution of the compound is slowly cooled, reducing its solubility and promoting crystal growth.

-

-

Crystal Mounting: A suitable single crystal is selected under a microscope and mounted on a goniometer head. For air-sensitive or solvent-containing crystals, this is often done in a drop of inert oil.

-

X-ray Diffraction: The mounted crystal is placed in a diffractometer and irradiated with a monochromatic X-ray beam. The crystal is rotated, and the diffraction pattern (the positions and intensities of the diffracted X-rays) is recorded by a detector.

-

Data Processing: The raw diffraction data are processed to correct for experimental factors and to extract the intensities of the individual reflections. The unit cell parameters and the space group of the crystal are also determined at this stage.

-

Structure Solution: The processed data are used to solve the "phase problem" and to generate an initial electron density map. For small molecules, this is typically achieved using direct methods.

-

Structure Refinement: The initial model of the structure is refined against the experimental data by adjusting the atomic positions, and their thermal displacement parameters to achieve the best possible fit between the calculated and observed diffraction patterns.

-

Structure Validation and Analysis: The final refined structure is validated to ensure its chemical and crystallographic reasonability. The geometric parameters (bond lengths, angles, etc.) and intermolecular interactions are then analyzed.

Crystallographic Insights from Substituted Piperazine Salt Analogs

While specific crystallographic data for 2,2,5-trimethylpiperazine salts are not currently in the public domain, we can gain valuable insights by examining the crystal structures of closely related substituted piperazine salts. These analogs can provide a strong indication of the likely structural features of our target molecule.

The 2,2,5-Trimethylpiperazinium Cation

The anticipated structure of the 2,2,5-trimethylpiperazinium cation is depicted below. The piperazine ring is expected to adopt a chair conformation, which is the most stable conformation for six-membered rings. The three methyl groups will occupy specific positions on this ring, leading to a particular stereochemistry that will influence the overall shape of the molecule and its interactions with its environment.

Caption: A 2D representation of the 2,2,5-trimethylpiperazinium cation, highlighting the substitution pattern.

Case Studies: Crystallographic Data of Substituted Piperazine Salts

The following table summarizes the crystallographic data for several substituted piperazine derivatives, providing a basis for understanding the structural properties of this class of compounds.

| Compound | Formula | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | β (°) | Reference |

| 1,4-Diphenylpiperazine | C₁₆H₁₈N₂ | Orthorhombic | Pbca | 8.6980(7) | 8.4287(7) | 17.6359(15) | 90 | [1] |

| 1,4-Diphenethylpiperazine | C₂₂H₃₀N₂ | Monoclinic | C2/c | 17.9064(13) | 6.2517(5) | 14.9869(11) | 90.613(4) | [1] |

| 4-(4-nitrophenyl)piperazin-1-ium salicylate | C₁₀H₁₄N₃O₂⁺·C₇H₅O₃⁻ | Monoclinic | P2₁/c | 13.834(3) | 6.883(1) | 18.238(4) | 94.01(3) | [2] |

| 4-(4-nitrophenyl)piperazin-1-ium 3,5-dinitrobenzoate | C₁₀H₁₄N₃O₂⁺·C₇H₃N₂O₆⁻ | Monoclinic | C2/c | 21.082(4) | 8.132(2) | 22.181(4) | 108.65(3) | [2] |

| 1-(4-nitrophenyl)piperazinium 2-chlorobenzoate | C₁₀H₁₄N₃O₂⁺·C₇H₄ClO₂⁻ | Monoclinic | P2₁/n | 10.953(2) | 13.013(3) | 12.183(2) | 103.10(3) | [3] |

Key Observations from Analog Structures:

-

Chair Conformation: In all reported structures of piperazine salts, the piperazine ring adopts a chair conformation. This is the lowest energy conformation and is expected to be present in 2,2,5-trimethylpiperazine salts as well.

-

Substituent Orientation: The substituents on the piperazine ring can adopt either axial or equatorial positions. The preferred orientation is influenced by steric and electronic factors. In the case of 1-(4-nitrophenyl)piperazine salts, both axial and equatorial conformations of the nitrophenyl group have been observed, highlighting the conformational flexibility of the piperazine ring.[2][3]

-

Intermolecular Interactions: The crystal packing of piperazine salts is dominated by a network of hydrogen bonds. In the protonated piperazinium cation, the N-H groups act as hydrogen bond donors, forming strong interactions with the counter-anion.[2][3] These interactions play a crucial role in stabilizing the crystal lattice and influencing the physicochemical properties of the salt.

The Power of Crystallographic Data in Drug Development

The precise atomic coordinates obtained from a crystal structure are not merely a static picture of a molecule; they are a gateway to a deeper understanding of its behavior and a powerful tool in the drug development process.

-

Structure-Activity Relationships (SAR): By comparing the crystal structures of a series of related compounds with their biological activities, researchers can elucidate the key structural features required for potency and selectivity. This knowledge guides the design of new, improved analogs.

-

Computational Chemistry: Crystal structures provide the essential input for a wide range of computational methods, including molecular docking, molecular dynamics simulations, and quantum mechanical calculations. These methods can be used to predict how a molecule will bind to its target protein, to understand its dynamic behavior, and to calculate its electronic properties.

-

Solid-State Characterization: The crystal structure provides definitive information about the solid form of a drug substance. This is critical for understanding and controlling properties such as solubility, dissolution rate, stability, and hygroscopicity, all of which are crucial for the successful formulation of a drug product.

-

Intellectual Property: A well-characterized crystal structure of a novel compound or a new polymorphic form of an existing drug can be a key component of a patent application, providing strong intellectual property protection.

Conclusion

The crystallographic analysis of 2,2,5-trimethylpiperazine salts and other substituted piperazine derivatives is a critical endeavor in the field of drug discovery and development. While the direct crystallographic data for 2,2,5-trimethylpiperazine salts remain to be reported, this guide has provided a comprehensive framework for approaching their structural elucidation. By understanding the principles of X-ray crystallography and by drawing insights from the crystal structures of closely related analogs, researchers are well-equipped to unlock the structural secrets of this important class of molecules. The knowledge gained from these studies will undoubtedly pave the way for the design and development of new and improved medicines.

References

-

Lai, L. L., Wang, E., & Luh, B. J. (2001). A convenient one-pot synthesis of N-arylcarbonylpiperazines. Synthesis, 2001(03), 361-363. Available at: [Link]

-

Parkin, A., & Parsons, S. (2004). Structures of piperazine, piperidine and morpholine. Acta Crystallographica Section B: Structural Science, 60(2), 221-228. Available at: [Link]

-

Staples, R. J. (2025). X-Ray Crystallography Laboratory Department of Chemistry Michigan State University. Available at: [Link]

-

Thallapally, P. K., & Nangia, A. (2001). From powders to single crystals: a crystallographer's toolbox for small-molecule structure determination. Molecular Pharmaceutics, 19(5), 1365-1379. Available at: [Link]

-

Tiekink, E. R. T. (2022). Syntheses and crystal structures of three salts of 1-(4-nitrophenyl)piperazine. Acta Crystallographica Section E: Crystallographic Communications, 78(7), 705-710. Available at: [Link]

-

Vitt, C. D., Marzorati, L., & Bueno Filho, M. A. (2021). Synthesis of the piperazine subunit of Indinavir. Arkivoc, 2021(10), 106-111. Available at: [Link]

-

Wallace, A. C., Laskowski, R. A., & Thornton, J. M. (1997). LIGPLOT: a program to generate schematic diagrams of protein-ligand interactions. Protein Engineering, Design and Selection, 10(2), 127-134. Available at: [Link]

-

Wikipedia contributors. (2024). X-ray crystallography. In Wikipedia, The Free Encyclopedia. Available at: [Link]

- Woolfson, M. M., & Fan, H. F. (1995). Physical and non-physical methods of solving crystal structures. Cambridge university press.

-

Zeller, M., & Hunter, A. D. (2012). Synthesis and Crystal Structures of N, N′-Disubstituted Piperazines. Journal of Chemical Crystallography, 42(9), 920-927. Available at: [Link]

Sources

Application Note: Protocol for Resolution of 2,2,5-Trimethylpiperazine Enantiomers

Introduction & Scope

2,2,5-Trimethylpiperazine is a critical chiral diamine building block used in the synthesis of pharmaceutical intermediates, particularly for kinase inhibitors and GPCR ligands. Structurally, the molecule possesses a single chiral center at the C5 position (derived from the piperazine numbering system), while the C2 position is achiral due to gem-dimethyl substitution.

The commercial supply of 2,2,5-trimethylpiperazine is typically racemic. For drug development requiring high enantiomeric excess (ee > 99%), resolution of the racemate is often more cost-effective than de novo chiral synthesis. This guide details a robust protocol for the optical resolution of 2,2,5-trimethylpiperazine using Classical Diastereomeric Salt Crystallization , validated by Chiral HPLC .

Chemical Properties[1][2][3][4][5][6][7][8][9][10][11]

-

IUPAC Name: 2,2,5-trimethylpiperazine

-

CAS (Racemate): 106-55-8[1]

-

Molecular Weight: 128.22 g/mol

-

Basicity: Strong diamine (pKa1 ~9.8, pKa2 ~5.6).

-

Target Enantiomers: (R)-2,2,5-trimethylpiperazine and (S)-2,2,5-trimethylpiperazine.

Method A: Classical Resolution via Diastereomeric Crystallization

Principle: The resolution relies on the formation of diastereomeric salts using a chiral acid.[2][3][4] Based on structural analogy to the industrial resolution of 2-methylpiperazine [1], L-(+)-Tartaric acid is the preferred resolving agent.[3] The gem-dimethyl group at C2 increases steric bulk but generally enhances the crystallinity of the resulting tartrate salts compared to the mono-methyl analog.

Materials Required[4][5][7][8][10][11][12][13][14]

-

Substrate: 2,2,5-Trimethylpiperazine (Racemic, Free Base).

-

Resolving Agent: L-(+)-Tartaric Acid (Anhydrous).

-

Solvents: Methanol (MeOH), Ethanol (EtOH), Deionized Water.

-

Base: Sodium Hydroxide (NaOH) pellets or 50% solution.

-

Extraction Solvent: Dichloromethane (DCM) or Isopropyl Acetate (IPAc).

Step-by-Step Protocol

Phase 1: Screening (Small Scale Optimization)

Note: Solubility can vary based on the impurity profile of the starting material. Perform this screen before scaling up.

-

Prepare 1.0 g of racemic 2,2,5-trimethylpiperazine in 4 separate vials.

-

Add 1.0 equivalent (1.17 g) of L-(+)-Tartaric acid to each vial.

-

Add 10 mL of the following solvent systems to the vials:

-

System A: Methanol (Pure)

-

System B: Ethanol (Pure)

-

System C: Methanol/Water (9:1)

-

System D: Ethanol/Water (9:1)

-

-

Heat to reflux until dissolved. Allow to cool slowly to Room Temperature (RT) over 4 hours.

-

Success Criteria: Harvest crystals and analyze the mother liquor vs. crystals by Chiral HPLC. Select the solvent system yielding the highest diastereomeric excess (de). Historical data suggests Methanol or MeOH/Water is optimal for piperazine tartrates.

Phase 2: Preparative Scale Resolution (100 g Batch)

1. Salt Formation:

-

Charge a 2 L reactor with 100 g (0.78 mol) of racemic 2,2,5-trimethylpiperazine.

-

Add 500 mL of Methanol (or optimized solvent from Phase 1). Stir to dissolve.

-

In a separate vessel, dissolve 117 g (0.78 mol, 1.0 eq) of L-(+)-Tartaric acid in 500 mL of Methanol .

-

Note: Using 0.5 eq of acid is possible (Marckwald method) but 1.0 eq is standard for piperazines to form the monotartrate or ditartrate depending on stoichiometry. For this protocol, we target the 1:1 monotartrate salt.

-

-

Add the Tartaric acid solution to the amine solution slowly over 30 minutes at 50°C.

2. Crystallization:

-

Heat the mixture to reflux (approx. 65°C) for 1 hour to ensure complete dissolution and homogeneity.

-

Implement a controlled cooling ramp:

-

Cool to 50°C over 30 mins.

-

Cool to 25°C over 2 hours.

-

(Optional) Seed with pure salt if available at 40°C.

-

-

Stir at 20-25°C for 4 hours to maximize yield.

3. Isolation and Recrystallization:

-

Filter the white crystalline solid.

-

Checkpoint: The solid is the diastereomeric salt enriched in one enantiomer (typically (R)-2,2,5-trimethylpiperazine-L-tartrate, pending confirmation).

-

-

Recrystallization: Suspend the wet cake in 5 volumes (approx. 300-400 mL) of Methanol/Water (95:5). Heat to reflux until clear, then cool to RT. Filter.

-

Dry the solid under vacuum at 45°C.

-

QC Check: Analyze a small sample by Chiral HPLC. Target ee > 98%. If < 98%, repeat recrystallization.

4. Free Basing (Liberation of the Amine):

-

Suspend the purified salt in 300 mL of water .

-

Cool to 0-5°C.

-

Slowly add 50% NaOH solution until pH > 12. The amine will oil out or dissolve depending on concentration.

-

Extract exhaustively with Dichloromethane (3 x 200 mL) .

-

Note: Piperazines are highly water-soluble. Multiple extractions or continuous extraction is recommended.

-

-

Dry organic layer over anhydrous

, filter, and concentrate in vacuo. -

Yield: Typical yield is 30-40% (theoretical max is 50%).

Method B: Analytical Chiral HPLC

To validate the resolution, the following chromatographic method is established. The lack of a strong chromophore in the piperazine ring requires detection at low UV wavelengths (200-210 nm) or Refractive Index (RI) detection.

| Parameter | Condition |

| Column | Daicel Chiralpak IC (or Chiralpak IA) |

| Dimensions | 250 x 4.6 mm, 5 µm |

| Mobile Phase | n-Hexane : Isopropyl Alcohol : Diethylamine (DEA) |

| Ratio | 90 : 10 : 0.1 (v/v/v) |

| Flow Rate | 1.0 mL/min |

| Temperature | 25°C |

| Detection | UV @ 210 nm |

| Sample Prep | Dissolve 1 mg/mL in Mobile Phase |

Note: The addition of Diethylamine (DEA) is mandatory to suppress peak tailing caused by the interaction of the basic amine with residual silanols on the column stationary phase.

Visual Workflow (Graphviz)

Caption: Workflow for the resolution of 2,2,5-trimethylpiperazine using L-Tartaric acid.

Alternative Strategy: Chiral Synthesis

If the resolution yield is unsatisfactory due to the specific solubility of the gem-dimethyl analog, the "Chiral Pool" synthesis is the authoritative alternative.

-

Pathway: Condensation of L-Alanine (providing the C5 chiral center) with 2-amino-2-methylpropanoic acid (or its equivalent nitro-precursor) to form the diketopiperazine, followed by reduction with Lithium Aluminum Hydride (LiAlH4).

-

Advantage: Guarantees absolute configuration based on the amino acid starting material (L-Alanine

(S)-isomer).

References

-

Miyamoto, T., et al. (1990).[5] Synthesis and Structure-Activity Relationships of 2-Methylpiperazine Derivatives. Journal of Medicinal Chemistry, 33(6), 1645–1656. Link (Foundational protocol for piperazine resolution using Tartaric acid).

-

Daicel Chiral Technologies. Chiralpak IC Instruction Manual.Link (Standard conditions for amine separation).

-

BenchChem Application Note. Resolution of 2-Methylpiperazine.Link (General methodology for piperazine analogs).

Disclaimer: This protocol is designed for research and development purposes. Users must verify the absolute configuration of their resolved product using X-ray crystallography or optical rotation comparison with a known standard, as the sign of rotation (+/-) may differ from the 2-methylpiperazine analog.

Sources

- 1. 2,5-Dimethylpiperazine | C6H14N2 | CID 7816 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. JP2001131157A - Method for producing optically active 2-methylpiperazine - Google Patents [patents.google.com]

Application Notes & Protocols: 2,2,5-Trimethylpiperazine as a Versatile Ligand in Modern Coordination Chemistry

Preamble: Unlocking Potential in a Niche Ligand

The piperazine scaffold is a cornerstone in medicinal chemistry and a versatile building block in coordination chemistry, valued for its well-defined chair-boat conformational dynamics and the reactivity of its two secondary amine nitrogen atoms.[1][2][3] While numerous substituted piperazines have been explored as ligands, 2,2,5-trimethylpiperazine remains a relatively untapped resource. Its unique substitution pattern—featuring a gem-dimethyl group at the C2 position and a single methyl group at C5—imparts a distinct combination of steric hindrance, chirality, and electronic properties.

This guide serves as a comprehensive technical resource for researchers looking to explore the coordination chemistry of 2,2,5-trimethylpiperazine. Due to the nascent stage of research on this specific ligand, this document synthesizes field-proven insights from closely related, structurally analogous piperazine systems. We provide not just protocols, but the causal logic behind them, enabling researchers to adapt and innovate. The methodologies presented are extrapolated from established procedures for ligands such as 2,5-dimethylpiperazine and other N-substituted piperazines, offering a robust starting point for investigation.[4][5]

Section 1: Ligand Profile and Design Rationale

Structural and Electronic Characteristics

2,2,5-Trimethylpiperazine is a chiral diamine ligand. The piperazine ring itself preferentially adopts a stable chair conformation to minimize torsional strain, a feature consistently observed in related structures.[4][6] The key to unlocking its potential lies in understanding its three-dimensional and electronic profile.

-

Steric Influence: The most significant feature is the gem-dimethyl group at the C2 position. This creates substantial steric bulk on one side of the molecule. This steric shield is expected to direct the coordination of metal ions to the less hindered N4 nitrogen and influence the overall geometry of the resulting complex. The methyl group at C5 adds to the steric profile and, crucially, establishes a chiral center.

-

Electronic Effect: The three methyl groups are electron-donating via induction. This increases the electron density on the nitrogen lone pairs, enhancing the ligand's σ-donating ability (basicity) compared to unsubstituted piperazine. This enhanced basicity can lead to the formation of more stable metal complexes.

-

Chirality: The presence of stereocenters at C2 and C5 makes 2,2,5-trimethylpiperazine an attractive candidate for asymmetric catalysis. The specific stereoisomer used (e.g., (2R, 5S) or others) will be critical in designing stereoselective catalytic processes.

A Comparative Overview

To appreciate the unique properties of 2,2,5-trimethylpiperazine, a comparison with its parent and a common analog is instructive.

| Property | Piperazine | trans-2,5-Dimethylpiperazine | 2,2,5-Trimethylpiperazine (Predicted) |

| Symmetry | Achiral (C₂ₕ) | Chiral (C₂) or Achiral (meso) | Chiral (C₁) |

| Steric Hindrance | Low | Moderate, Symmetrical | High, Asymmetrical |

| Nitrogen Basicity | Baseline | Increased | Significantly Increased |

| Coordination | Flexible, often bridging | Prefers chelation or bridging | Likely favors monodentate or specific chelation geometries due to steric clash |

Logical Diagram: Impact of Substitution

The following diagram illustrates how the methyl substituents logically influence the ligand's coordinating behavior.

Sources

- 1. biointerfaceresearch.com [biointerfaceresearch.com]

- 2. Recent advances in the synthesis of piperazine based ligands and metal complexes and their applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Recent advances in the synthesis of piperazine based ligands and metal complexes and their applications - Dalton Transactions (RSC Publishing) [pubs.rsc.org]

- 4. (2S*,5R*)-2,5-Dimethyl-1,4-bis(pyridin-2-ylmethyl)piperazine - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Crystal structure of 4-(2-methoxyphenyl)piperazin-1-ium 3,5-dintrosalicylate - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for the Functionalization of 2,2,5-Trimethylpiperazine at the Sterically Hindered Nitrogen

For Researchers, Scientists, and Drug Development Professionals

Abstract

The functionalization of sterically hindered nitrogen atoms within cyclic scaffolds like piperazine presents a formidable challenge in synthetic chemistry, directly impacting the development of novel therapeutics and functional materials. This guide provides a comprehensive overview and detailed protocols for the selective N-functionalization of 2,2,5-trimethylpiperazine, a valuable building block characterized by a sterically encumbered tertiary nitrogen atom. We will explore strategic approaches to overcome the inherent steric hindrance, focusing on N-arylation, N-alkylation, and N-acylation reactions. By delving into the mechanistic rationale behind catalyst selection, reaction optimization, and purification strategies, this document serves as a practical resource for researchers navigating the complexities of derivatizing this challenging substrate.

The Challenge: Overcoming Steric Hindrance in 2,2,5-Trimethylpiperazine

The 2,2,5-trimethylpiperazine scaffold is a valuable synthon in medicinal chemistry due to the conformational rigidity and lipophilicity imparted by the methyl groups. However, these same substituents create a significant steric shield around the N1 nitrogen atom, drastically reducing its nucleophilicity and accessibility to electrophiles. This steric hindrance often leads to sluggish or failed reactions under standard conditions.

Key Considerations:

-

Reduced Nucleophilicity: The electron-donating methyl groups slightly increase the basicity of the nitrogen, but the overwhelming steric bulk impedes its ability to participate in nucleophilic attack.

-

Catalyst Pocket Accessibility: In catalyzed reactions, the bulky piperazine may struggle to access the active site of the metal catalyst.

-

Competing Reactions: The less hindered N4-nitrogen will readily react, necessitating strategies for selective functionalization of the N1 position.

To address these challenges, the application of specialized catalytic systems, forcing reaction conditions, and strategic use of protecting groups are often required.

Strategic Approaches to N1-Functionalization

This section outlines three primary strategies for the functionalization of the sterically hindered nitrogen of 2,2,5-trimethylpiperazine: N-arylation via Buchwald-Hartwig amination, N-alkylation through reductive amination and direct alkylation, and N-acylation.

N-Arylation via Buchwald-Hartwig Amination

The palladium-catalyzed Buchwald-Hartwig amination is a powerful tool for the formation of C-N bonds, particularly for the arylation of amines.[1] For sterically hindered substrates like 2,2,5-trimethylpiperazine, the choice of ligand is paramount to success. Bulky, electron-rich phosphine ligands are essential to promote both the oxidative addition and reductive elimination steps of the catalytic cycle.[2]

Rationale for Catalyst Selection:

Ligands such as those from the Buchwald and Hartwig groups are designed to create a coordinatively unsaturated and highly reactive palladium center, while also facilitating the coupling of sterically demanding partners. The use of a well-defined N-heterocyclic carbene (NHC)/palladium(II) precatalyst can also be effective for challenging arylations.[3]

Experimental Workflow: Buchwald-Hartwig Amination

Caption: Workflow for Buchwald-Hartwig Amination.

Protocol 1: Palladium-Catalyzed N-Arylation of 2,2,5-Trimethylpiperazine

| Parameter | Recommended Condition | Rationale |

| Palladium Precatalyst | Pd₂(dba)₃ (1-2 mol%) or Pd(OAc)₂ (2-4 mol%) | Common and effective palladium sources. |

| Ligand | Buchwald or Hartwig phosphine ligands (e.g., XPhos, RuPhos) (1.5-2.5 eq. to Pd) | Bulky, electron-rich ligands are crucial for hindered couplings. |

| Base | NaOtBu or K₃PO₄ (1.5-2.0 equiv) | Strong, non-nucleophilic bases are required to deprotonate the amine. |

| Solvent | Anhydrous toluene or 1,4-dioxane | Aprotic solvents that are stable at high temperatures. |

| Temperature | 100-120 °C | Higher temperatures are often necessary to overcome the activation energy barrier. |

| Atmosphere | Inert (Argon or Nitrogen) | Protects the catalyst from oxidation. |

Step-by-Step Protocol:

-

To a dry Schlenk flask under an argon atmosphere, add 2,2,5-trimethylpiperazine (1.2 equiv), the aryl halide (1.0 equiv), the palladium precatalyst, the phosphine ligand, and the base.

-

Add anhydrous solvent via syringe.

-

Heat the reaction mixture to the specified temperature and stir for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.

-

Upon completion, cool the reaction to room temperature and filter through a pad of Celite, washing with an organic solvent (e.g., ethyl acetate).

-

Concentrate the filtrate and purify the crude product by column chromatography on silica gel.

N-Alkylation Strategies

Reductive amination is a versatile method for forming C-N bonds and is particularly useful for introducing alkyl groups. This two-step, one-pot process involves the formation of an iminium ion intermediate from the piperazine and a carbonyl compound, followed by its reduction.[4] For sterically hindered amines, this method can be more effective than direct alkylation as it avoids the formation of quaternary ammonium salts.

Rationale for Reagent Selection:

The choice of reducing agent is critical. Sodium triacetoxyborohydride (NaBH(OAc)₃) is often preferred due to its mildness and tolerance of a wide range of functional groups. For hindered ketones, a more reactive reducing agent and longer reaction times may be necessary.

Experimental Workflow: Reductive Amination

Caption: Workflow for Reductive Amination.

Protocol 2: Reductive Amination with a Hindered Ketone

| Parameter | Recommended Condition | Rationale |

| Reducing Agent | Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5-2.0 equiv) | Mild and selective reducing agent. |

| Solvent | Dichloromethane (DCM) or 1,2-Dichloroethane (DCE) | Aprotic solvents that are compatible with the reducing agent. |

| Acid Catalyst | Acetic acid (catalytic amount) | Facilitates iminium ion formation. |

| Temperature | Room temperature to 40 °C | Mild conditions are generally sufficient. |

Step-by-Step Protocol:

-

Dissolve 2,2,5-trimethylpiperazine (1.0 equiv) and the ketone (1.2 equiv) in the chosen solvent.

-

Add a catalytic amount of acetic acid and stir the mixture at room temperature for 1-2 hours.

-

Add the reducing agent portion-wise, and continue stirring at room temperature for 12-24 hours.

-

Monitor the reaction by TLC or LC-MS.

-

Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

-

Separate the layers and extract the aqueous layer with the organic solvent.

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography.

Direct alkylation with alkyl halides can be challenging due to the low reactivity of the hindered nitrogen and the potential for di-alkylation at the more accessible N4 position. To achieve selective mono-alkylation at the N1 position, a protecting group strategy is highly recommended. The tert-butyloxycarbonyl (Boc) group is a suitable choice as it can be readily introduced and removed.

Protocol 3: Direct Alkylation of N4-Boc-2,2,5-trimethylpiperazine

-

Protection: React 2,2,5-trimethylpiperazine with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base like triethylamine to afford N4-Boc-2,2,5-trimethylpiperazine.

-

Alkylation: To a solution of N4-Boc-2,2,5-trimethylpiperazine (1.0 equiv) in a polar aprotic solvent such as DMF or acetonitrile, add a base such as potassium carbonate (1.5 equiv) and the alkyl halide (1.2 equiv).

-

Heat the reaction mixture (e.g., 60-80 °C) and monitor its progress.

-

After completion, perform an aqueous work-up and extract the product with an organic solvent.

-

Purify the N1-alkylated, N4-protected piperazine by column chromatography.

-

Deprotection: Remove the Boc group using acidic conditions (e.g., trifluoroacetic acid in DCM) to yield the desired N1-alkyl-2,2,5-trimethylpiperazine.

N-Acylation

Acylation of the sterically hindered nitrogen of 2,2,5-trimethylpiperazine is also challenging and may require more reactive acylating agents and forcing conditions. The use of highly reactive acid chlorides in the presence of a strong, non-nucleophilic base is a viable approach.

Protocol 4: Acylation with an Acid Chloride

| Parameter | Recommended Condition | Rationale |

| Acylating Agent | Acid chloride (1.1-1.5 equiv) | More reactive than acid anhydrides. |

| Base | Triethylamine or pyridine (2.0 equiv) | Scavenges the HCl byproduct. |

| Solvent | Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF) | Aprotic solvents. |

| Temperature | 0 °C to reflux | The temperature will depend on the reactivity of the acid chloride. |

Step-by-Step Protocol:

-

Dissolve 2,2,5-trimethylpiperazine (1.0 equiv) and the base in the chosen anhydrous solvent and cool to 0 °C.

-

Slowly add the acid chloride to the solution.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours. If the reaction is sluggish, gentle heating may be required.

-

Monitor the reaction by TLC or LC-MS.

-

Upon completion, quench the reaction with water or a saturated aqueous solution of sodium bicarbonate.

-

Extract the product with an organic solvent, dry the combined organic layers, and concentrate.

-

Purify the crude product by column chromatography.

Purification and Characterization

Purification of the N-functionalized products is typically achieved by column chromatography on silica gel. The choice of eluent will depend on the polarity of the product.

Characterization:

The structure and purity of the synthesized compounds should be confirmed by a combination of spectroscopic methods:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for structural elucidation. The appearance of new signals corresponding to the introduced aryl or alkyl group and shifts in the signals of the piperazine ring protons and carbons will confirm successful functionalization.[5][6]

-

Mass Spectrometry (MS): To confirm the molecular weight of the product.

-

Infrared (IR) Spectroscopy: To identify characteristic functional groups, such as the amide carbonyl in acylated products.

Troubleshooting

| Problem | Possible Cause | Suggested Solution |

| Low or no conversion | Insufficiently reactive catalyst/reagents; Steric hindrance is too great. | Use a more active palladium catalyst/ligand system for N-arylation. For alkylation/acylation, use more reactive electrophiles or higher temperatures. |

| Di-substitution | The N4-nitrogen is reacting. | Use a mono-protected piperazine starting material. |

| Decomposition of starting material or product | Reaction conditions are too harsh. | Lower the reaction temperature and/or use a milder base. |

Conclusion

The functionalization of the sterically hindered nitrogen in 2,2,5-trimethylpiperazine is a challenging but achievable synthetic endeavor. Success hinges on the careful selection of reaction conditions and, in many cases, the use of specialized catalytic systems designed to overcome significant steric barriers. The protocols outlined in this guide provide a starting point for researchers to develop robust and efficient methods for the synthesis of novel 2,2,5-trimethylpiperazine derivatives for a wide range of applications in drug discovery and materials science.

References

- Ueda, S., Su, M., & Buchwald, S. L. (2012). Completely N1-Selective Palladium-Catalyzed Arylation of Unsymmetric Imidazoles: Application to the Synthesis of Nilotinib. Journal of the American Chemical Society, 134(1), 700–706.

- Zhang, Y., Lavigne, G., & César, V. (2015). Buchwald-Hartwig Amination of (Hetero)Aryl Tosylates Using a Well-Defined N-Heterocyclic Carbene/Palladium(II) Precatalyst. The Journal of Organic Chemistry, 80(15), 7666–7673.

- Surry, D. S., & Buchwald, S. L. (2008). Biaryl Phosphane Ligands in Palladium-Catalyzed Amination.

- Wünsch, B., & Höfner, G. (2016). Synthesis, dynamic NMR characterization and XRD studies of novel N,N'-substituted piperazines for bioorthogonal labeling. Beilstein Journal of Organic Chemistry, 12, 2496–2506.

- Králová, P., Soural, M., & Gucký, T. (2018). Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor. Molecules, 23(11), 2843.

- Pollard, C. B., & Lauter, W. M. (1954). Derivatives of Piperazine. XXI. Syntheses of Some Unsymmetrical 1,4-Disubstituted-2-methylpiperazines. Journal of the American Chemical Society, 76(18), 4623-4625.

- Gou, Y., Jia, Y., & Liu, L. (2016). Complete assignments of 1H and 13C NMR data for ten phenylpiperazine derivatives. Magnetic Resonance in Chemistry, 54(11), 893–898.

- Reilly, S. W., & Mach, R. H. (2016). A Facile Palladium-Catalyzed Synthesis of Arylpiperazines under Aerobic Conditions. Organic Letters, 18(20), 5272–5275.

- Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862.

- Ghorai, M. K., & Kumar, A. (2010). Selective Acylation of Polyamines with Acid Anhydrides and Acid Chlorides in Water. The Journal of Organic Chemistry, 75(5), 1373–1381.

- Martin, W. B., & Martell, A. E. (1950). Preparation of n-substituted piperazines.

- Dounay, A. B., & Hentemann, M. F. (2008). Palladium-Catalyzed Tandem N-Arylation/Carboamination Reactions for the Stereoselective Synthesis of N-Aryl-2-Benzyl Pyrrolidines. Organic Letters, 10(17), 3769–3772.

- Chen, Y., & Daugulis, O. (2009). A general and efficient palladium-catalyzed amination of aryl halides with primary and secondary amines.

- Stewart, C. D., & White, N. G. (2023).

- Al-Ostoot, F. H., Al-Ghamdi, M. A., & Al-Omair, M. A. (2022). New bis-piperazine derivatives: synthesis, characterization (IR, NMR), gamma-ray absorption, antimicrobial activity, molecular docking and dynamics study. Turkish Journal of Chemistry, 46(4), 1184-1204.

- Hartwig, J. F. (2010). Palladium-Catalyzed Amination of Aryl Halides. Accounts of Chemical Research, 43(8), 1146–1158.

- Wolfe, J. P., Wagaw, S., & Buchwald, S. L. (1996). An Improved Catalyst System for Aromatic Carbon−Nitrogen Bond Formation: The Possible Involvement of Bis(Phosphine) Palladium Complexes as Key Intermediates. Journal of the American Chemical Society, 118(30), 7215–7216.

- Fors, B. P., & Buchwald, S. L. (2009). A General Solution for the Palladium-Catalyzed Cross-Coupling of Primary and Secondary Amines with Aryl Halides. Journal of the American Chemical Society, 131(36), 12898–12899.

- Widenhoefer, R. A., & Buchwald, S. L. (1996). Electronic Dependence of the Rate of Palladium-Catalyzed Aromatic Carbon−Nitrogen Bond Formation. Organometallics, 15(12), 2755–2757.

- Yin, J., & Buchwald, S. L. (2000). A Catalytic Asymmetric Suzuki Coupling Reaction. Journal of the American Chemical Society, 122(48), 12051–12052.

- Marion, N., & Nolan, S. P. (2008). Well-Defined N-Heterocyclic Carbene-Palladium(II) Precatalysts for Cross-Coupling Reactions.

- Old, D. W., Wolfe, J. P., & Buchwald, S. L. (1998). A Highly Active Catalyst for Palladium-Catalyzed Cross-Coupling Reactions: Room-Temperature Suzuki Couplings and Amination of Unactivated Aryl Chlorides. Journal of the American Chemical Society, 120(37), 9722–9723.

- Shekhar, S., Ryberg, P., Hartwig, J. F., & Mathew, J. S. (2006). A General and Efficient Catalyst for the Palladium-Catalyzed Amination of Aryl Chlorides. Organic Letters, 8(5), 827–830.

- Ikawa, T., Barder, T. E., Biscoe, M. R., & Buchwald, S. L. (2007). A General Method for the Suzuki-Miyaura Coupling of Hindered Aryl and Heteroaryl Chlorides. Journal of the American Chemical Society, 129(43), 13001–13007.

- Billingsley, K. L., & Buchwald, S. L. (2007). A General and Efficient Method for the Suzuki-Miyaura Coupling of Aryl and Heteroaryl Chlorides with Boronic Acids.

- Anderson, K. W., Tundel, R. E., Ikawa, T., Altman, R. A., & Buchwald, S. L. (2006). A Highly Active and Versatile Catalyst for the Suzuki-Miyaura Coupling of Aryl and Heteroaryl Chlorides.

- Tew, K. D., & Colvin, O. M. (1983).

- Hartwig, J. F. (1998). Transition Metal Catalyzed Synthesis of Arylamines and Aryl Ethers from Aryl Halides and Triflates: Scope and Mechanism.

- Muci, A. R., & Buchwald, S. L. (2002). Practical Palladium Catalysts for C−N and C−O Bond Formation. Topics in Current Chemistry, 219, 131–209.

- Wolfe, J. P., & Buchwald, S. L. (2004). Palladium-Catalyzed Amination of Aryl Halides and Triflates. Accounts of Chemical Research, 37(8), 531–541.

- Hartwig, J. F. (2008). Evolution of a Fourth Generation Catalyst for the Amination and Thioetherification of Aryl Halides. Synlett, 2008(16), 2409–2428.

- Shen, Q., & Hartwig, J. F. (2006). A Broadly Applicable Catalyst for the Suzuki-Miyaura Coupling of Aryl and Heteroaryl Chlorides. Journal of the American Chemical Society, 128(31), 10028–10029.

- Christmann, U., & Vilar, R. (2005). Monoligated Palladium Species as Catalysts in Cross-Coupling Reactions.

- Littke, A. F., & Fu, G. C. (2002). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides.

- Hartwig, J. F., & Mann, G. (1997). Palladium-Catalyzed Amination of Aryl Halides with a New Phosphine Ligand. Angewandte Chemie International Edition in English, 36(18), 2048–2051.

- Wolfe, J. P., Tomori, H., Sadighi, J. P., Yin, J., & Buchwald, S. L. (2000). Simple, Efficient Catalyst System for the Palladium-Catalyzed Amination of Aryl Chlorides, Bromides, and Triflates. The Journal of Organic Chemistry, 65(4), 1158–1174.

- Tundel, R. E., Anderson, K. W., & Buchwald, S. L. (2006). A General and Efficient Method for the Suzuki-Miyaura Coupling of Aryl and Heteroaryl Chlorides with Boronic Acids.

Sources

- 1. Pd-Catalyzed Amination of Base-Sensitive Five-Membered Heteroaryl Halides with Aliphatic Amines - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Sterically Hindered Amination of Aryl Chlorides Catalyzed by a New Carbazolyl-Derived P,N-Ligand-Composed Palladium Complex [organic-chemistry.org]

- 3. Buchwald-Hartwig Amination of (Hetero)Aryl Tosylates Using a Well-Defined N-Heterocyclic Carbene/Palladium(II) Precatalyst [organic-chemistry.org]

- 4. mdpi.com [mdpi.com]

- 5. Synthesis, dynamic NMR characterization and XRD studies of novel N,N’-substituted piperazines for bioorthogonal labeling - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Complete assignments of 1H and 13C NMR data for ten phenylpiperazine derivatives [pubmed.ncbi.nlm.nih.gov]

Application Note: High-Performance Epoxy Curing with 2,2,5-Trimethylpiperazine (TMP)

Executive Summary & Chemical Rationale

This application note details the protocol for utilizing 2,2,5-trimethylpiperazine (TMP) as a curing agent and chain extender for epoxy resins. Unlike standard primary amines (e.g., IPDA, DETA) which function as rapid crosslinkers, TMP is a cyclic diamine containing two secondary amine groups .

Chemical Profile & Mechanism[1][2][3]

-

CAS: Specific isomer (analogous to 2,5-dimethylpiperazine, CAS 106-55-8, but with gem-dimethyl substitution).

-

Functionality (

): -

Steric Environment: The 2,2-dimethyl substitution creates significant steric hindrance around one nitrogen center, while the 5-methyl group provides moderate hindrance at the opposing center.

Critical Mechanistic Distinction:

Because TMP has a functionality of 2 (

-

Reacted with multifunctional epoxy resins (

, e.g., Epoxy Novolacs, TGDDM). -

Used as a co-curing agent alongside primary amines to modify toughness and reduce crosslink density.

Diagram 1: Reaction Kinetics & Pathway

The following diagram illustrates the steric differentiation and the linear polymerization pathway versus network formation.

Caption: Mechanistic pathway of TMP. Note that reaction with standard DGEBA yields linear polymers, whereas multifunctional resins are required for thermoset networks.

Formulation Protocols

Stoichiometry Calculations

Accurate stoichiometry is vital. Unlike primary amines, TMP has no primary hydrogens to "accelerate" the initial reaction; accurate molar ratios are required to prevent unreacted ends.

Table 1: Chemical Constants for Calculation

| Parameter | Value | Notes |

| Molecular Weight (TMP) | 128.22 g/mol | Formula: |

| Active Hydrogens | 2 | Secondary amines only |

| AHEW (Amine Hydrogen Eq.[1][2] Wt.) | 64.11 g/eq | |

| Standard DGEBA EEW | 185 - 190 g/eq | E.g., Epon 828, DER 331 |

Formula for PHR (Parts per Hundred Resin):

Example Calculation (DGEBA, EEW=188):

Protocol A: Chain Extension (Toughness Modification)

Objective: Create a high-molecular-weight linear prepolymer or toughen a brittle formulation.

Materials:

-

DGEBA Resin (Liquid)

-

2,2,5-TMP (Liquid or low-melt solid)

-

Optional: Catalyst (Salicylic acid, 1-3 phr) to accelerate secondary amine addition.

Workflow:

-

Pre-heating: Heat DGEBA resin to 60°C to lower viscosity. If TMP is solid, melt at ~40-50°C.

-

Dispersion: Add 34.1 phr (stoichiometric) of TMP to the resin.

-

Mixing: High-shear mix (2000 RPM, 2 mins) under vacuum to prevent air entrapment.

-

B-Staging (Reaction):

-

Without Catalyst: Heat to 100°C for 2 hours.

-

Observation: Viscosity will rise significantly as linear chains grow.

-

-

Result: A thermoplastic poly(amino-ether) suitable for hot-melt adhesives or impact modification.

Protocol B: High-Performance Thermoset Curing

Objective: Create a rigid, high-Tg network using a multifunctional resin (e.g., TGDDM or Epoxy Novolac).

Materials:

-

Epoxy Novolac Resin (Functionality ~3.6, EEW ~178)

-

2,2,5-TMP

-

Catalyst: 1-Methylimidazole (1 phr)

Stoichiometry:

-

AHEW (TMP) = 64.11

-

EEW (Novolac) = 178

-

phr =

Step-by-Step Cure Schedule: The steric hindrance of the 2,2-dimethyl group requires a thermal ramp to ensure full conversion of the hindered amine.

-

Mixing: Combine Resin + TMP + Catalyst. Mix under vacuum at 40°C.

-

Gelation Stage: 80°C for 2 hours. (Allows the less hindered N5 amine to react).

-

Ramp: 1°C/min to 120°C.

-

Intermediate Cure: 120°C for 2 hours. (Activates the hindered N1 amine).

-

Post-Cure: 160°C for 2 hours. (Drives vitrification and maximum Tg).

Experimental Workflow & Characterization

Diagram 2: Experimental Validation Workflow

This workflow ensures the curing agent is performing as expected and validates the network structure.

Caption: Step-by-step workflow from calculation to validation. Note the multi-step thermal cure required to overcome steric hindrance.

Characterization Parameters[2][5][6][7][8][9][10][11][12][13]

-

DSC (Differential Scanning Calorimetry): Run a dynamic scan from 30°C to 250°C at 10°C/min.

-

Success Criteria: No residual exotherm above 180°C.

-

Target Tg: Expect 110°C - 140°C depending on the resin backbone rigidity.

-

-

Solvent Resistance (MEK Rub Test):

-

Protocol A (DGEBA): Polymer should dissolve or soften significantly (Thermoplastic).

-

Protocol B (Novolac): Polymer should show high resistance (Thermoset).

-

Troubleshooting & Safety

Common Issue: "My resin didn't harden / remains tacky."

-

Cause: You likely used a bifunctional resin (DGEBA) with TMP alone.

-

Mechanism: As detailed in Section 1, secondary diamines + bifunctional epoxies = linear chains. These are high-viscosity liquids or soft solids, not hard thermosets.

-

Solution: Add a multifunctional crosslinker (e.g., TETA) or switch to a Novolac resin.

Safety Note: Piperazine derivatives are potential sensitizers and skin irritants.

-

PPE: Nitrile gloves (breakthrough time > 30 min), safety goggles.

-

Ventilation: Use a fume hood; amine vapors can cause "blue haze" (glaucopsia) if inhaled.

References

-

Polymer Innovation Blog. (2022). Epoxy Curing Agents – Part 1: Amines. Link

-

Context: Fundamental kinetics of secondary vs. primary amines in epoxy curing.[3]

-

-

Fernandez-Francos, X., et al. (2014).[4] Complex Cure Kinetics of Amine-Epoxy Systems. European Polymer Journal. Link

-

Context: Mechanistic insight into the sequential reaction of amines and the role of steric hindrance.[5]

-

-

Sigma-Aldrich. (n.d.). 2,5-Dimethylpiperazine Properties (Analogous Isomer). Link

- Context: Physical property baseline for trimethylpiperazine deriv

-

Huntsman Corporation. (n.d.). Jeffamine and Amine Curing Agents Technical Bulletins. Link

- Context: Industry standard protocols for calculating AHEW and stoichiometry for hindered amines.

Sources

Separation techniques for cis and trans isomers of 2,2,5-trimethylpiperazine

Technical Support Center: Stereochemical Resolution of Piperazines Current Status: Operational | Topic: 2,2,5-Trimethylpiperazine Isomer Separation

Technical Bulletin: Defining the Stereochemical Landscape

User Alert: Before proceeding with separation protocols, it is critical to address a common nomenclature error regarding 2,2,5-trimethylpiperazine .

Unlike its analog 2,5-dimethylpiperazine (which exists as cis and trans diastereomers), 2,2,5-trimethylpiperazine possesses a gem-dimethyl group at the C2 position. This structural feature renders C2 achiral. Consequently, the molecule possesses only one chiral center (at C5), resulting in a pair of enantiomers ((R) and (S)), not cis/trans geometric isomers.

-

If you are detecting "cis" and "trans" peaks: You are likely observing the 2,3,5-trimethyl regioisomer impurity or the 2,5-dimethyl analog.

-

If you need to separate the stereoisomers of 2,2,5-trimethylpiperazine: You are performing an enantiomeric resolution .

The following guide addresses the Enantiomeric Resolution of 2,2,5-trimethylpiperazine, while also providing troubleshooting for the removal of cis/trans impurities (regioisomers).

Part 1: Diagnostic & Strategy Selection

Q: Which separation method should I choose for my scale?

A: The choice depends strictly on your throughput requirements and purity targets. Use the decision matrix below.

Figure 1: Decision tree for selecting the optimal separation methodology based on scale and purity constraints.

Part 2: High-Performance Liquid Chromatography (HPLC/SFC)

Q: I cannot resolve the enantiomers on standard C18 columns. What is the correct stationary phase?

A: Standard C18 columns separate based on hydrophobicity and cannot distinguish enantiomers. You must use a Chiral Stationary Phase (CSP) . For hindered amines like 2,2,5-trimethylpiperazine, polysaccharide-based columns are the gold standard.

Recommended Protocol (Analytical & Prep):

| Parameter | Condition | Rationale |

| Column | Amylose tris(3,5-dimethylphenylcarbamate) (e.g., Chiralpak AD-H or IA) | The amylose helical structure forms inclusion complexes that discriminate the C5-methyl orientation. |

| Mobile Phase | Hexane : Ethanol : Diethylamine (90:10:0.1) | DEA is mandatory. It suppresses the ionization of the secondary amines, preventing peak tailing caused by silanol interactions. |

| Alternative | Supercritical Fluid Chromatography (SFC) with MeOH + 0.2% Isopropylamine | SFC offers faster equilibration and lower solvent costs for preparative scales. |

| Detection | UV at 210 nm (weak) or CAD/ELSD | The molecule lacks a strong chromophore. Charged Aerosol Detection (CAD) is superior for non-UV active amines. |

Troubleshooting Tip: If you observe broad peaks, increase the base modifier (DEA) concentration to 0.2%. Do not use TFA, as it will protonate the amine and destroy the chiral recognition mechanism on these specific columns.

Part 3: Bulk Resolution via Diastereomeric Crystallization

Q: HPLC is too expensive for my kilogram batch. How do I separate them chemically?

A: You must convert the enantiomers into diastereomeric salts . Since 2,2,5-trimethylpiperazine is a base, you react it with a chiral acid. The resulting salts (R-amine/S-acid and S-amine/S-acid) will have different lattice energies and solubilities.

Step-by-Step Protocol:

-

Screening: Test resolving agents: (L)-Tartaric acid , (S)-Mandelic acid , and Dibenzoyl-L-tartaric acid .

-

Formation: Dissolve 1 equivalent of racemic 2,2,5-trimethylpiperazine in hot Ethanol/Water (95:5).

-

Addition: Add 1 equivalent of the chiral acid.

-

Crystallization: Allow to cool slowly to room temperature, then refrigerate (4°C).

-

Note: One diastereomer should precipitate preferentially.

-

-